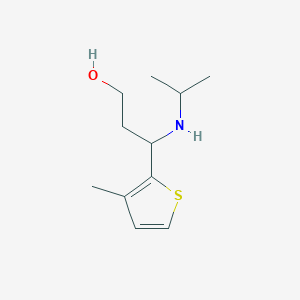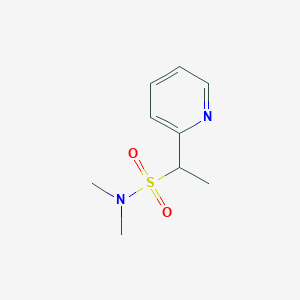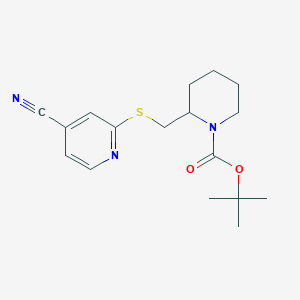![molecular formula C11H12ClNS2 B13961231 3-[(4-Chlorophenyl)methyl]-1,3-thiazinane-2-thione CAS No. 64067-76-1](/img/structure/B13961231.png)
3-[(4-Chlorophenyl)methyl]-1,3-thiazinane-2-thione
- Cliquez sur DEMANDE RAPIDE pour recevoir un devis de notre équipe d'experts.
- Avec des produits de qualité à un prix COMPÉTITIF, vous pouvez vous concentrer davantage sur votre recherche.
Vue d'ensemble
Description
3-[(4-Chlorophenyl)methyl]-1,3-thiazinane-2-thione is a heterocyclic compound that contains a thiazine ring with a chlorophenylmethyl substituent
Méthodes De Préparation
Synthetic Routes and Reaction Conditions
The synthesis of 3-[(4-Chlorophenyl)methyl]-1,3-thiazinane-2-thione typically involves the reaction of 4-chlorobenzyl chloride with a thiazine derivative under specific conditions. The reaction is usually carried out in the presence of a base, such as sodium hydroxide, and a solvent, such as ethanol. The reaction mixture is heated to reflux, and the product is isolated by filtration and recrystallization.
Industrial Production Methods
Industrial production of this compound may involve similar synthetic routes but on a larger scale. The use of continuous flow reactors and automated systems can enhance the efficiency and yield of the production process. Additionally, the optimization of reaction conditions, such as temperature, pressure, and solvent choice, can further improve the scalability of the synthesis.
Analyse Des Réactions Chimiques
Types of Reactions
3-[(4-Chlorophenyl)methyl]-1,3-thiazinane-2-thione can undergo various chemical reactions, including:
Oxidation: The compound can be oxidized to form sulfoxides or sulfones.
Reduction: Reduction reactions can convert the thione group to a thiol group.
Substitution: The chlorophenylmethyl group can be substituted with other functional groups through nucleophilic substitution reactions.
Common Reagents and Conditions
Oxidation: Common oxidizing agents include hydrogen peroxide and m-chloroperbenzoic acid.
Reduction: Reducing agents such as lithium aluminum hydride or sodium borohydride are typically used.
Substitution: Nucleophiles like amines or thiols can be used in substitution reactions, often in the presence of a catalyst or under basic conditions.
Major Products Formed
Oxidation: Sulfoxides and sulfones.
Reduction: Thiol derivatives.
Substitution: Various substituted thiazine derivatives depending on the nucleophile used.
Applications De Recherche Scientifique
3-[(4-Chlorophenyl)methyl]-1,3-thiazinane-2-thione has several scientific research applications:
Chemistry: It is used as a building block in the synthesis of more complex heterocyclic compounds.
Medicine: Research is ongoing to explore its potential as an antimicrobial or anticancer agent.
Industry: It can be used in the development of new materials with specific chemical properties.
Mécanisme D'action
The mechanism of action of 3-[(4-Chlorophenyl)methyl]-1,3-thiazinane-2-thione involves its interaction with molecular targets such as enzymes and proteins. The thione group can form covalent bonds with nucleophilic sites on enzymes, leading to inhibition of enzyme activity. Additionally, the chlorophenylmethyl group can interact with hydrophobic pockets in proteins, affecting their function and stability.
Comparaison Avec Des Composés Similaires
Similar Compounds
3-[(4-Chlorophenyl)selanyl]-1-methyl-1H-indole: This compound has similar structural features but contains a selenium atom instead of sulfur.
4-Chlorophenyl methyl sulfone: This compound has a similar chlorophenyl group but differs in the presence of a sulfone group.
Uniqueness
3-[(4-Chlorophenyl)methyl]-1,3-thiazinane-2-thione is unique due to its thiazine ring structure and the presence of both a thione and a chlorophenylmethyl group
Propriétés
Numéro CAS |
64067-76-1 |
|---|---|
Formule moléculaire |
C11H12ClNS2 |
Poids moléculaire |
257.8 g/mol |
Nom IUPAC |
3-[(4-chlorophenyl)methyl]-1,3-thiazinane-2-thione |
InChI |
InChI=1S/C11H12ClNS2/c12-10-4-2-9(3-5-10)8-13-6-1-7-15-11(13)14/h2-5H,1,6-8H2 |
Clé InChI |
OTPBDTNXCZFCPV-UHFFFAOYSA-N |
SMILES canonique |
C1CN(C(=S)SC1)CC2=CC=C(C=C2)Cl |
Origine du produit |
United States |
Avertissement et informations sur les produits de recherche in vitro
Veuillez noter que tous les articles et informations sur les produits présentés sur BenchChem sont destinés uniquement à des fins informatives. Les produits disponibles à l'achat sur BenchChem sont spécifiquement conçus pour des études in vitro, qui sont réalisées en dehors des organismes vivants. Les études in vitro, dérivées du terme latin "in verre", impliquent des expériences réalisées dans des environnements de laboratoire contrôlés à l'aide de cellules ou de tissus. Il est important de noter que ces produits ne sont pas classés comme médicaments et n'ont pas reçu l'approbation de la FDA pour la prévention, le traitement ou la guérison de toute condition médicale, affection ou maladie. Nous devons souligner que toute forme d'introduction corporelle de ces produits chez les humains ou les animaux est strictement interdite par la loi. Il est essentiel de respecter ces directives pour assurer la conformité aux normes légales et éthiques en matière de recherche et d'expérimentation.


![2-(3-Methoxyphenyl)-N-[4-(Pyridin-4-Yl)-1,3-Thiazol-2-Yl]acetamide](/img/structure/B13961170.png)

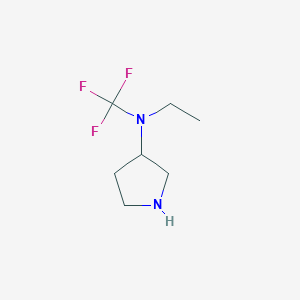


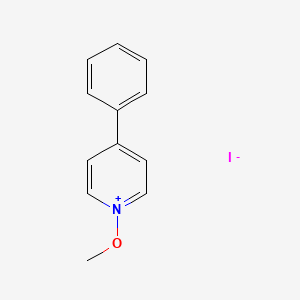
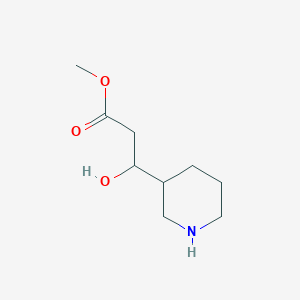
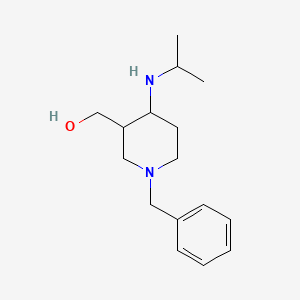
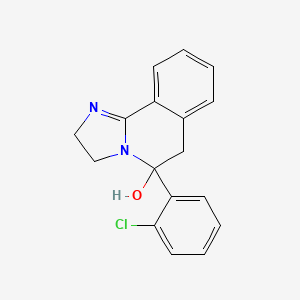
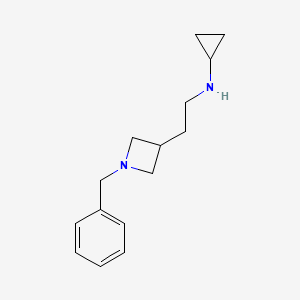
![6-Thiabicyclo[3.2.1]oct-3-ene, 4,7,7-trimethyl-](/img/structure/B13961222.png)
